molecular formula C21H22BrClF3N5O B444110 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B444110
M. Wt: 532.8g/mol
InChI Key: UTDNFSHITUPIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE involves multiple steps, typically starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. This can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods for such compounds may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of corresponding oxides, while substitution reactions could yield a variety of derivatives with different functional groups .

Scientific Research Applications

5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE include other heterocyclic compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C21H22BrClF3N5O

Molecular Weight

532.8g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C21H22BrClF3N5O/c22-13-5-3-12(4-6-13)15-10-16(21(24,25)26)31-19(27-15)17(23)18(28-31)20(32)30-9-8-29-7-1-2-14(29)11-30/h3-6,14-16,27H,1-2,7-11H2

InChI Key

UTDNFSHITUPIRW-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.